(R)-1-Para-nitro-phenyl-2-azido-ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N4O3 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
(1R)-2-azido-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8N4O3/c9-11-10-5-8(13)6-1-3-7(4-2-6)12(14)15/h1-4,8,13H,5H2/t8-/m0/s1 |
InChI Key |
DHEGJYKMZJGYGW-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN=[N+]=[N-])O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(CN=[N+]=[N-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies of R 1 Para Nitro Phenyl 2 Azido Ethanol
Enzymatic Approaches for Enantioselective Azidolysis of Epoxides
The ring-opening of epoxides with an azide (B81097) nucleophile is a direct approach to synthesizing β-azido alcohols. Biocatalysis offers a powerful tool to control the stereochemistry of this transformation.
Biocatalytic Ring Opening of Styrene (B11656) Oxides with Azide Nucleophiles
The enzymatic azidolysis of styrene oxides, such as p-nitrostyrene oxide, provides a pathway to optically active azido (B1232118) alcohols. This reaction can be catalyzed by whole-cell biocatalysts or isolated enzymes. The use of enzymes in this context allows for reactions to occur under mild conditions, often in aqueous media, presenting an environmentally benign alternative to traditional chemical methods. The reaction involves the nucleophilic attack of an azide ion on one of the epoxide's carbon atoms, leading to the formation of the corresponding β-azido alcohol.
Role of Haloalcohol Dehalogenases in (R)-1-Para-nitro-phenyl-2-azido-ethanol Production
Haloalcohol dehalogenases (HHDHs) have proven to be effective catalysts for the enantioselective azidolysis of aromatic epoxides. acs.orgnih.gov These enzymes can catalyze the reversible dehalogenation of halohydrins and, importantly, can also facilitate the irreversible ring-opening of epoxides with various nucleophiles, including azide. d-nb.infonih.gov
The haloalcohol dehalogenase from Agrobacterium radiobacter AD1, for instance, has been successfully employed for the azidolysis of p-nitrostyrene oxide. acs.orgnih.gov This enzymatic transformation yields this compound with high enantiomeric excess. The enzyme's active site, featuring a Ser-Tyr-Arg catalytic triad, facilitates the reaction without the need for cofactors. nih.gov The azide group of the resulting this compound binds in the halide-binding site of the enzyme. nih.gov
Regioselectivity and Enantioselectivity in Enzymatic Azidolysis
A critical aspect of the enzymatic azidolysis of epoxides is the control of both regioselectivity (which carbon of the epoxide ring is attacked) and enantioselectivity (which enantiomer of a racemic epoxide reacts). The haloalcohol dehalogenase from Agrobacterium radiobacter AD1 exhibits high β-regioselectivity in the azidolysis of substituted styrene oxides. acs.orgnih.gov This means the azide nucleophile preferentially attacks the terminal (β) carbon atom of the epoxide ring.
Furthermore, this enzymatic process is highly enantioselective. acs.org In the kinetic resolution of racemic p-nitrostyrene oxide, the enzyme preferentially converts the (R)-enantiomer, leaving the unreacted (S)-epoxide with a very high enantiomeric excess (>99%). acs.org The resulting product, this compound, is also formed with a high enantiomeric excess of 96%. acs.org
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Unreacted Substrate |
| p-Nitrostyrene oxide | Haloalcohol dehalogenase from Agrobacterium radiobacter AD1 | This compound | 96% | >99% (S)-p-nitrostyrene oxide |
Biocatalytic Reduction of Alpha-Azido Aryl Ketones
An alternative and widely explored stereoselective route to this compound is the biocatalytic reduction of the corresponding prochiral ketone, 2-azido-1-(4-nitrophenyl)ethanone (B6592871). This method leverages the ability of various biocatalysts to stereoselectively reduce a carbonyl group to a hydroxyl group.
Stereoselective Reduction using Plant Biocatalysts (e.g., Daucus carota)
Plant-based biocatalysts, particularly carrot roots (Daucus carota), have emerged as a cost-effective and environmentally friendly option for the asymmetric reduction of various prochiral ketones, including α-azido aryl ketones. nih.govresearchgate.netscispace.com The reductases present in carrot root cells can efficiently catalyze the reduction of 2-azido-1-(4-nitrophenyl)ethanone to the corresponding optically active this compound. organic-chemistry.orgorganic-chemistry.org
This biocatalytic reduction is performed under mild conditions in an aqueous medium, avoiding the need for expensive cofactors and hazardous chemical reagents. organic-chemistry.org The process generally follows Prelog's rule, yielding the (R)-configured alcohol. Research has demonstrated that this method can achieve high enantioselectivity (up to 100% ee) and moderate to excellent yields. organic-chemistry.org
| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |
| 2-azido-1-(4-nitrophenyl)ethanone | Daucus carota (carrot root) | This compound | Good | High (up to 100%) |
Alcohol Dehydrogenase-Catalyzed Transformations
Alcohol dehydrogenases (ADHs) are a well-established class of enzymes for the stereoselective synthesis of chiral alcohols through the reduction of prochiral ketones. tudelft.nlmdpi.com These enzymes, which are part of the oxidoreductase family, catalyze the reversible oxidation of alcohols to aldehydes or ketones. iijls.com For the synthesis of this compound, ADHs are utilized for the NAD(P)H-dependent reduction of 2-azido-1-(4-nitrophenyl)ethanone.
The use of isolated ADHs offers several advantages, including high selectivity and the potential for process optimization through enzyme engineering. Various ADHs have been successfully applied to the reduction of β-azido ketones, affording the corresponding alcohols with high optical purity. tudelft.nl The stereochemical outcome of the reduction is dependent on the specific ADH used, allowing for access to either the (R) or (S) enantiomer of the desired alcohol by selecting the appropriate enzyme.
Chemical Synthesis Routes for this compound
The stereoselective synthesis of this compound, a valuable chiral building block, can be achieved through several strategic chemical routes. These methodologies focus on establishing the desired absolute stereochemistry at the carbinol center. The primary approaches include nucleophilic substitution reactions, direct hydroxyazidation of alkenes, and the stereoselective reduction of α-azido ketones.
Nucleophilic Substitution Reactions for Azidoalcohol Formation
One of the most prevalent methods for synthesizing β-azido alcohols is through the nucleophilic ring-opening of epoxides, a reaction known as azidolysis. orgchemres.orgutwente.nl This approach is highly effective for generating 1,2-azido alcohols and can be rendered stereoselective by using an enantiomerically pure epoxide as the starting material. nih.gov
The synthesis of (R)-1-(4-nitrophenyl)-2-azido-ethanol via this route commences with the corresponding chiral epoxide, specifically (S)-2-(4-nitrophenyl)oxirane. The reaction proceeds via an S\textsubscript{N}2 mechanism, where the azide ion acts as the nucleophile. utwente.nl Under neutral or basic conditions, the azide ion preferentially attacks the less sterically hindered carbon atom of the epoxide ring. cmu.edu In the case of (S)-2-(4-nitrophenyl)oxirane, this attack occurs at the C2 position, leading to an inversion of configuration at this center and the formation of the desired (R)-1-(4-nitrophenyl)-2-azido-ethanol.
Various reagents and conditions have been developed to facilitate this transformation with high regioselectivity and yield. organic-chemistry.orgorganic-chemistry.org A common protocol involves using sodium azide (NaN₃) in a suitable solvent system. cmu.edu The use of catalysts like cerium(III) chloride or promoters such as Oxone® can enhance the reaction rate and efficiency under mild conditions. organic-chemistry.orgorganic-chemistry.org
| Starting Material | Reagents & Conditions | Mechanism | Product | Key Features |
|---|---|---|---|---|
| (S)-2-(4-nitrophenyl)oxirane | Sodium Azide (NaN₃), NH₄Cl, in alcohol/water or aqueous acetonitrile. cmu.eduorganic-chemistry.org | Sₙ2 Nucleophilic Substitution | (R)-1-(4-nitrophenyl)-2-azido-ethanol | High stereospecificity (inversion of configuration); Regioselective attack at the less substituted carbon. utwente.nlcmu.edu |
The regioselectivity of the epoxide ring-opening is a critical factor and can be influenced by the reaction conditions. While neutral or basic media favor attack at the less substituted carbon, acidic conditions can promote attack at the more substituted benzylic carbon due to the stabilization of a partial positive charge. utwente.nlcmu.edu Therefore, maintaining appropriate pH is crucial for achieving the desired product.
Direct Hydroxyazidation of Alkenes for Beta-Azido Alcohol Generation
In recent years, the direct vicinal difunctionalization of alkenes has emerged as a powerful and atom-economical strategy for rapidly constructing molecular complexity. chemrevlett.com The direct hydroxyazidation of an alkene allows for the simultaneous introduction of both a hydroxyl (-OH) and an azido (-N₃) group across the double bond in a single step, providing a streamlined alternative to multi-step sequences. chemrevlett.comresearchgate.net
For the synthesis of (R)-1-(4-nitrophenyl)-2-azido-ethanol, the starting alkene would be 4-nitrostyrene (B89597). The development of metal-catalyzed systems has enabled this transformation with high efficiency. chemrevlett.com For instance, an inexpensive and simple manganese catalyst (MnBr₂) has been shown to be effective for the aerobic oxidative hydroxyazidation of various olefins. chemrevlett.com This reaction utilizes trimethylsilyl (B98337) azide (TMSN₃) as the azide source and air as the terminal oxidant, proceeding under mild conditions. chemrevlett.com
Achieving enantioselectivity in this reaction requires the use of a chiral catalyst or ligand to control the facial selectivity of the addition to the alkene. While the development of a specific catalytic system for the asymmetric hydroxyazidation of 4-nitrostyrene to yield the (R)-enantiomer is a subject of ongoing research, the general feasibility of this approach has been well-established for a range of alkenes. chemrevlett.comchemrevlett.com
| Starting Material | General Reagents & Conditions | Reaction Type | Product | Key Features |
|---|---|---|---|---|
| 4-Nitrostyrene | Azide Source (e.g., TMSN₃), Oxidant (e.g., Air), Metal Catalyst (e.g., MnBr₂), Chiral Ligand (for stereoselectivity). chemrevlett.com | Direct Vicinal Difunctionalization | (R)-1-(4-nitrophenyl)-2-azido-ethanol | Atom-economical; single-step synthesis from readily available alkene. chemrevlett.com Stereocontrol is achievable through asymmetric catalysis. |
Formation from Alpha-Azido Ketones
A third reliable strategy for the synthesis of β-azido alcohols involves the reduction of α-azido ketones. chemrevlett.comnih.gov This method separates the introduction of the azide group and the formation of the chiral alcohol center into two distinct steps.
The synthesis begins with the preparation of the α-azido ketone precursor, 2-azido-1-(4-nitrophenyl)ethanone. This intermediate is commonly synthesized via nucleophilic substitution of an α-halo ketone, such as 2-bromo-1-(4-nitrophenyl)ethanone, with an azide salt like sodium azide. nih.gov
The crucial step is the subsequent stereoselective reduction of the carbonyl group of the α-azido ketone to the corresponding (R)-alcohol. A variety of methods are available for the enantioselective reduction of ketones. uwindsor.ca
Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective for this transformation. nih.gov These enzymes can reduce the ketone to either the (R) or (S) alcohol with very high enantioselectivity, depending on the specific enzyme and its origin. nih.gov
Chiral Chemical Reagents: Asymmetric reduction can also be achieved using chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane) or chiral oxazaborolidines (CBS reagents). uwindsor.ca Another class of effective reagents are the BINAL-H reagents, which are lithium aluminum hydride complexes modified with chiral binaphthol ligands. These are particularly effective for ketones that have a π-system, such as aryl ketones, directly attached to the carbonyl group. uwindsor.ca
The choice of reducing agent is critical for controlling the stereochemical outcome of the reaction.
| Starting Material | Reagents & Conditions | Reaction Type | Product | Key Features |
|---|---|---|---|---|
| 2-azido-1-(4-nitrophenyl)ethanone | Chiral Reducing Agent (e.g., (R)-BINAL-H) or Biocatalyst (e.g., specific ADH). nih.govuwindsor.ca | Stereoselective Carbonyl Reduction | (R)-1-(4-nitrophenyl)-2-azido-ethanol | High enantioselectivity achievable through well-established reduction protocols. nih.govuwindsor.ca Modular approach. |
Chemical Transformations and Derivatization of R 1 Para Nitro Phenyl 2 Azido Ethanol
Reduction of the Azido (B1232118) Group to Amine Functionality
The conversion of the azido group to a primary amine is a fundamental transformation, yielding chiral 1,2-amino alcohols, which are important building blocks in pharmaceutical chemistry. This reduction can be achieved through several methods, with catalytic hydrogenation being the most common.
Catalytic hydrogenation is a widely employed method for the reduction of azides to their corresponding primary amines. youtube.comchempedia.info This process typically involves reacting the azide (B81097) with hydrogen gas in the presence of a metal catalyst. youtube.com For the reduction of (R)-1-Para-nitro-phenyl-2-azido-ethanol to (R)-2-amino-1-(4-nitrophenyl)ethanol, common catalysts include palladium on carbon (Pd/C) and Raney nickel. google.comcommonorganicchemistry.com
The reaction is generally carried out in a suitable solvent, such as methanol (B129727) or ethanol, under a hydrogen atmosphere. google.com A significant challenge in the hydrogenation of this particular substrate is the potential for the simultaneous reduction of the para-nitro group. commonorganicchemistry.comorganic-chemistry.org However, by carefully controlling the reaction conditions—such as catalyst type, hydrogen pressure, and temperature—it is possible to achieve chemoselective reduction of the azido group. mit.edu For instance, catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) in the presence of Pd/C can offer a milder alternative to using high-pressure hydrogen gas, sometimes favoring the selective reduction of one functional group over another. mdpi.com
The successful synthesis of (R)-2-amino-1-(4-nitrophenyl)ethanol provides a crucial chiral intermediate for various synthetic applications. uq.edu.auguidechem.com
Table 1: Conditions for Catalytic Hydrogenation of Azido Group
| Catalyst | Hydrogen Source | Solvent | Notes |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol/Ethanol | A common and effective method, though may also reduce the nitro group. commonorganicchemistry.com |
| Raney Nickel | Hydrogen Gas (H₂) | Ethanol | Often used when trying to avoid dehalogenation, and can be effective for nitro group reduction. commonorganicchemistry.comwikipedia.org |
| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Various | Adams' catalyst, a powerful hydrogenation catalyst. wikipedia.org |
| Pd/C | Ammonium Formate | Methanol | A transfer hydrogenation method that avoids the use of hydrogen gas directly. google.commdpi.com |
This table presents common conditions for the reduction of azides and nitroarenes; specific conditions for this compound may require optimization for chemoselectivity.
Besides catalytic hydrogenation, several other methods are available for the reduction of the azido group, which can offer improved chemoselectivity and milder reaction conditions.
One of the most prominent alternatives is the Staudinger reduction . organic-chemistry.org This reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the desired primary amine and a phosphine oxide byproduct. wikipedia.orgnih.gov The Staudinger reaction is known for its mildness and high chemoselectivity, making it an excellent choice for substrates with sensitive functional groups, such as the nitro group present in this compound. organic-chemistry.orgnih.govyoutube.com
Other metal-mediated reductions have also been developed. Reagents such as indium in the presence of HCl in aqueous media have been shown to efficiently reduce both azides and nitro groups to amines at room temperature. scispace.comresearchgate.net Similarly, iron metal in acidic media or zinc dust can be used for the reduction of nitro compounds and may be adapted for azides. commonorganicchemistry.comwikipedia.org Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, is another effective reagent for the reduction of both organic azides and nitroarenes. organic-chemistry.org
Table 2: Alternative Reagents for Azide Reduction
| Reagent | Reaction Name/Type | Key Features |
| Triphenylphosphine (PPh₃) followed by H₂O | Staudinger Reduction | Very mild conditions, highly chemoselective, tolerant of many functional groups. organic-chemistry.orgwikipedia.org |
| Indium / HCl | Metal-mediated Reduction | Occurs at room temperature in aqueous media. scispace.comresearchgate.net |
| Iron / Acetic Acid | Metal-mediated Reduction | Mild method often used for selective nitro reduction, can be applied to azides. commonorganicchemistry.comwikipedia.org |
| Sodium Borohydride / NiCl₂ | In situ Nickel Boride | Facile reduction of a wide range of organic azides. organic-chemistry.org |
Further Functionalization of the Hydroxyl Group
The secondary hydroxyl group in this compound offers another site for chemical modification. These transformations can be used to introduce new functional groups or to protect the alcohol during subsequent reactions. Strategies for chemoselective transformation of hydroxyl groups are of significant interest, though they can be challenging in the presence of other reactive moieties. nih.gov
Common derivatization reactions for hydroxyl groups include esterification and etherification . Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. This converts the hydroxyl group into an ester, which can alter the molecule's properties or serve as a protecting group.
Etherification, such as the Williamson ether synthesis, involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. researchgate.net The choice of reaction conditions is crucial to avoid unwanted side reactions with the azide or nitro functionalities. For complex molecules, selective functionalization often requires carefully chosen reagents and catalysts that specifically target the hydroxyl group. nih.govrsc.org For instance, silyl (B83357) ethers are commonly used as protecting groups for alcohols due to the ease of their formation and subsequent removal under specific conditions. nih.gov
Click Chemistry and Cycloaddition Reactions Involving the Azido Moiety
The azide functional group is particularly useful for its ability to participate in "click chemistry," a class of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.orgtcichemicals.com The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring. organic-chemistry.orgnih.gov
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction. nih.govnih.gov It allows for the specific formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions, often in aqueous solvents. organic-chemistry.org this compound can react with a variety of terminal alkynes in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to yield chiral 1,2,3-triazole-substituted alcohols. researchgate.net
These cycloaddition reactions are not limited to alkynes. Azides can also react with other dipolarophiles, such as activated alkenes, to form triazoline intermediates which can then rearrange or be converted to other products. researchgate.netlibretexts.org The resulting triazole ring is a stable aromatic heterocycle that can be a key structural motif in pharmacologically active compounds. nih.govscispace.com
Table 3: Examples of Cycloaddition Reactions
| Reaction Type | Reactant Partner | Catalyst/Conditions | Product |
| CuAAC | Terminal Alkyne | CuSO₄ / Sodium Ascorbate | 1,4-Disubstituted 1,2,3-triazole |
| Thermal Cycloaddition | Alkyne | Heat | Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles |
| Strain-Promoted Cycloaddition (SPAAC) | Cyclooctyne | None (metal-free) | 1,2,3-triazole |
| Cycloaddition | Activated Alkenes | Heat or Microwave | 1-Aryl-1H-1,2,3-triazoles researchgate.net |
Other Derivatization Reactions
Beyond the primary transformations of the azido and hydroxyl groups, this compound can undergo other derivatization reactions. For example, research on analogous p-nitrophenyl-containing 1,2-amino-alcohols has shown that these compounds can be subjected to glycosylation reactions, where a sugar moiety is attached, typically at the hydroxyl or the newly formed amino group. researchgate.net
Furthermore, after the reduction of the azido group to an amine, the resulting amino alcohol can be further functionalized. The primary amine can act as a nucleophile in reactions such as N-alkylation or N-acylation to introduce a wide variety of substituents, leading to the creation of diverse chemical libraries based on the chiral amino alcohol scaffold. researchgate.net These subsequent modifications are critical for developing new compounds with potential biological activity.
Applications of R 1 Para Nitro Phenyl 2 Azido Ethanol As a Chiral Building Block
Precursor in the Synthesis of Enantiopure 1,2-Amino Alcohols
Enantiomerically pure vicinal amino alcohols are critical structural motifs in numerous pharmaceutical products and are widely used as chiral auxiliaries and ligands in asymmetric catalysis. nih.gov (R)-1-Para-nitro-phenyl-2-azido-ethanol provides a direct and stereochemically defined route to this class of compounds.
The primary application of this compound in this context is its conversion to (R)-2-amino-1-(4-nitrophenyl)ethanol. This transformation is achieved through the selective reduction of the azido (B1232118) group to a primary amine, a reaction that can be carried out with high fidelity and retention of configuration at the chiral center.
Commonly employed methods for this reduction include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. An alternative high-yield method is the Staudinger reduction, which involves treatment of the azide (B81097) with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), in a wet solvent like aqueous tetrahydrofuran (B95107) (THF), to form the amine via a phosphazide (B1677712) intermediate. nih.gov The resulting product, (R)-2-amino-1-(4-nitrophenyl)ethanol, is a key phenylethanolamine derivative. Subsequent reduction of the nitro group can also be performed if the corresponding aniline (B41778) derivative is desired.
Table 1: Synthesis of (R)-2-amino-1-(4-nitrophenyl)ethanol
| Precursor | Reagents | Product | Key Transformation |
|---|---|---|---|
| This compound | 1. PPh₃ 2. H₂O | (R)-2-amino-1-(4-nitrophenyl)ethanol | Staudinger Reduction |
Unnatural amino acids (UAAs) are crucial components in peptidomimetics and drug discovery, offering enhanced metabolic stability and novel biological activities. researchgate.netchemrxiv.org The chiral scaffold of this compound can be elaborated into enantiopure UAAs. The synthesis requires the transformation of both the alcohol and azide functionalities.
The synthetic route typically involves two main steps: the reduction of the azide to an amine and the oxidation of the primary alcohol to a carboxylic acid. The sequence of these reactions can be varied based on the desired protecting group strategy. For instance, the alcohol can first be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent. The resulting azido acid can then be reduced to the target amino acid. Alternatively, the azide can be reduced first, and the resulting amino alcohol can be protected before the oxidation step to prevent unwanted side reactions. This pathway yields (R)-2-amino-3-(4-nitrophenyl)propanoic acid, a valuable phenylalanine analogue.
Table 2: Representative Synthesis of an Unnatural Amino Acid
| Intermediate | Reagents/Conditions | Transformation |
|---|---|---|
| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | Oxidation of alcohol to carboxylic acid |
| (R)-2-azido-3-(4-nitrophenyl)propanoic acid | H₂, Pd/C | Reduction of azide to amine |
| Final Product | | (R)-2-amino-3-(4-nitrophenyl)propanoic acid |
Role in the Formation of Nitrogen-Containing Heterocycles
The functional groups of this compound make it an excellent starting material for synthesizing a range of chiral nitrogen-containing heterocyclic systems, which are core structures in many biologically active compounds.
The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, known for its stability and ability to engage in hydrogen bonding. The most powerful method for its synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. frontiersin.orgnih.gov The azido group of this compound readily participates in this reaction, particularly the copper(I)-catalyzed variant (CuAAC or "click chemistry"), to produce 1,4-disubstituted 1,2,3-triazoles regioselectively and in high yields. organic-chemistry.org
Reacting this compound with a variety of terminal alkynes in the presence of a copper(I) source (e.g., copper(II) sulfate (B86663) with sodium ascorbate) yields chiral triazole-substituted alcohols. The reaction preserves the stereochemistry at the alcohol-bearing carbon, providing enantiopure products that incorporate structural diversity from the alkyne partner.
Table 3: Synthesis of Chiral Triazole Derivatives
| Alkyne Reactant | Catalyst System | Product |
|---|---|---|
| Phenylacetylene | CuSO₄, Sodium Ascorbate | (R)-1-(4-nitrophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol |
| Propargyl alcohol | CuI, DIPEA | (R)-1-(4-nitrophenyl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanol |
The pyrrolidinone (γ-lactam) structure is a key feature in many pharmaceuticals. beilstein-journals.org While a direct cyclization of this compound to a pyrrolidinone is not straightforward, it can serve as a precursor for intermediates that undergo such cyclizations. A plausible synthetic strategy involves converting the starting azido alcohol into a γ-amino acid derivative, which can then cyclize.
This multi-step transformation could begin with the conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a cyanide anion would extend the carbon chain by one carbon. The resulting azido nitrile could then undergo hydrolysis to form a carboxylic acid and reduction of the azide to an amine. The final γ-amino acid intermediate would be primed for intramolecular condensation to form the chiral pyrrolidinone ring, often promoted by coupling agents or thermal dehydration.
The reactivity of the azido alcohol moiety allows for the synthesis of other important heterocyclic systems, notably oxazolines and aziridines.
Oxazolines: Chiral 2-oxazolines are widely used as ligands in asymmetric catalysis and are present in natural products. wikipedia.orgnih.gov They can be synthesized from this compound via an intramolecular Staudinger/aza-Wittig reaction. nih.govwikipedia.org This process involves two sequential steps. First, the alcohol is esterified with an acyl chloride (e.g., benzoyl chloride). The resulting azido ester is then treated with a phosphine (e.g., PPh₃). The phosphine reacts with the azide (Staudinger reaction) to form an iminophosphorane, which then immediately reacts with the adjacent ester carbonyl (aza-Wittig reaction) to close the five-membered oxazoline (B21484) ring with the elimination of triphenylphosphine oxide. kaust.edu.sa The reaction proceeds with retention of stereochemistry.
Aziridines: Chiral aziridines are strained three-membered rings that are valuable synthetic intermediates for the preparation of complex amines. wikipedia.orgbaranlab.org The intramolecular cyclization of azido alcohols like this compound can be induced by treatment with phosphines, such as PPh₃. wikipedia.org The reaction is believed to proceed through an intermediate phosphazide which, upon loss of dinitrogen, facilitates the intramolecular nucleophilic attack of the nascent iminophosphorane nitrogen onto the carbon bearing the hydroxyl group (after its activation), forming the aziridine (B145994) ring.
Table 4: Synthesis of Other Chiral Heterocycles
| Target Heterocycle | Required Intermediate | Reagents | Reaction Type |
|---|---|---|---|
| 2-Oxazoline | (R)-1-(4-nitrophenyl)-2-azidoethyl benzoate | PPh₃ | Intramolecular Staudinger/aza-Wittig |
Utilization in Asymmetric Synthesis
This compound serves as a valuable chiral building block in the field of asymmetric synthesis, a branch of organic chemistry focused on the selective synthesis of a single stereoisomer of a chiral compound. Its utility stems from the presence of a stereogenic center with a defined (R)-configuration, which can be exploited to influence the stereochemical outcome of chemical reactions. This influence is primarily realized through its application in the development of chiral auxiliaries and ligands, and as a chirality transfer agent.
Chiral Auxiliaries and Ligands
The transformation of this compound into more complex molecules allows for the creation of novel chiral auxiliaries and ligands. These are instrumental in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemistry of a reaction. After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. While direct applications of this compound as a chiral auxiliary are not extensively documented in dedicated studies, its structural motifs are present in precursors to compounds that can act as chiral auxiliaries. The inherent chirality of the molecule can be used to direct the approach of reagents to a prochiral substrate, leading to the preferential formation of one diastereomer over another.
Chiral Ligands: Chiral ligands are organic molecules that bind to a metal center to form a chiral catalyst. The stereochemical information embedded in the ligand is transferred to the catalytic site, enabling the catalyst to differentiate between enantiotopic faces or groups of a substrate. This compound can serve as a precursor for the synthesis of various chiral ligands. For instance, the amino alcohol functionality, which can be obtained from the reduction of the azido and nitro groups, is a common feature in many successful chiral ligands. These ligands can then be employed in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, carbon-carbon bond-forming reactions, and oxidations.
The effectiveness of such ligands is often evaluated by the enantiomeric excess (ee) of the product, which is a measure of the purity of the desired enantiomer. High enantioselectivities are crucial, particularly in the synthesis of pharmaceuticals, where only one enantiomer may possess the desired therapeutic effect while the other could be inactive or even harmful.
| Ligand Type Precursor | Potential Asymmetric Reaction | Metal Catalyst |
| Chiral Amino Alcohol | Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium |
| Chiral Diamine | Asymmetric Transfer Hydrogenation | Ruthenium, Iridium |
| Chiral Oxazoline | Asymmetric Allylic Alkylation | Palladium |
Chirality Transfer Agents
Chirality transfer involves the transmission of stereochemical information from a chiral molecule to a new stereocenter in a different molecule. In this context, derivatives of this compound can be utilized as reagents or templates where the existing stereocenter dictates the stereochemistry of a newly formed one.
Detailed research into the specific applications of this compound as a chirality transfer agent is an area of ongoing investigation. The development of synthetic methodologies that leverage its inherent chirality could provide new pathways for the efficient construction of complex chiral molecules.
Mechanistic Studies on the Reactivity and Stereocontrol of R 1 Para Nitro Phenyl 2 Azido Ethanol Synthesis and Transformations
Elucidation of Enzymatic Reaction Mechanisms
The enzymatic synthesis of (R)-1-para-nitro-phenyl-2-azido-ethanol, typically achieved through the asymmetric reduction of the corresponding α-azido ketone, offers a green and highly selective alternative to classical chemical methods. Alcohol dehydrogenases (ADHs) are the primary class of enzymes employed for this transformation. nih.gov These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones, a process that involves a hydride transfer from a nicotinamide (B372718) cofactor. frontiersin.org
Alcohol dehydrogenases (ADHs) are enzymes that facilitate the reduction of carbonyl compounds to alcohols. rsc.org The catalytic mechanism of ADHs involves the binding of both the carbonyl substrate and a nicotinamide cofactor, such as NADH or NADPH, within the enzyme's active site. frontiersin.orgtudelft.nl For many ADHs, a zinc ion is present in the active site and acts as a Lewis acid, coordinating to the carbonyl oxygen of the substrate. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. ebi.ac.ukwikipedia.org
The cofactor, NAD(P)H, serves as the hydride donor in the reduction reaction. organic-chemistry.org The nicotinamide ring of the cofactor is positioned in close proximity to the activated carbonyl group of the substrate. frontiersin.org The stereospecific transfer of a hydride ion from the cofactor to the carbonyl carbon results in the formation of the corresponding alcohol. tudelft.nl The enzyme precisely controls the orientation of both the substrate and the cofactor, ensuring that the hydride transfer occurs to a specific face of the carbonyl group, which is the basis for the high enantioselectivity observed in these reactions. rsc.org Following the hydride transfer, the resulting alcohol and the oxidized cofactor, NAD(P)⁺, are released from the active site, regenerating the enzyme for another catalytic cycle. wikipedia.org
The interaction between the enzyme, substrate, and cofactor is a highly orchestrated process. The binding of the cofactor often induces a conformational change in the enzyme, which in turn creates the binding pocket for the alcohol substrate. almacgroup.com Specific amino acid residues within the active site play crucial roles in binding both the substrate and the cofactor through hydrogen bonding, hydrophobic interactions, and, in the case of zinc-dependent ADHs, coordination to the metal ion. ebi.ac.uk For instance, the binding of the competitive inhibitor azide (B81097) to horse liver alcohol dehydrogenase has been studied to understand substrate interactions. researchgate.net
| Component | Role in Catalysis | Key Interactions |
| Alcohol Dehydrogenase (ADH) | Provides the chiral environment and catalytic residues. | Binds both substrate and cofactor, facilitating stereospecific hydride transfer. |
| Substrate (α-azido ketone) | The molecule to be reduced. | Binds to the active site, often coordinated to a zinc ion. |
| Cofactor (NAD(P)H) | Hydride donor. | Binds to the enzyme and transfers a hydride to the carbonyl carbon of the substrate. |
| Zinc Ion (in many ADHs) | Lewis acid catalyst. | Coordinates to the carbonyl oxygen, activating it for reduction. |
The high enantioselectivity of alcohol dehydrogenases is a key feature that makes them valuable catalysts in asymmetric synthesis. nih.gov This selectivity is primarily dictated by the three-dimensional structure of the enzyme's active site, which preferentially binds one of the two enantiotopic faces of the prochiral ketone to the nicotinamide cofactor. frontiersin.org The "Prelog rule" is often used to predict the stereochemical outcome of ADH-catalyzed reductions, where the enzyme delivers the hydride to the Re or Si face of the carbonyl group, leading to the corresponding (S) or (R) alcohol, respectively. tudelft.nl
Several factors can influence the enantioselectivity of ADH-catalyzed reactions:
Enzyme Source: ADHs from different organisms (e.g., Lactobacillus brevis, Rhodococcus ruber) can exhibit opposite stereopreferences, providing access to both enantiomers of a chiral alcohol. nih.govresearchgate.net
Substrate Structure: The size and nature of the substituents on the ketone substrate significantly impact how it fits into the active site, thereby affecting the enantioselectivity. frontiersin.org For the synthesis of this compound, the bulky para-nitrophenyl (B135317) and azidomethyl groups dictate the preferred binding orientation.
Reaction Conditions: Parameters such as temperature, pH, and the presence of organic co-solvents can influence the flexibility of the enzyme and the binding of the substrate, which in turn can affect the enantiomeric excess of the product. frontiersin.orgtudelft.nl In some cases, a "racemic temperature" has been identified where the enzyme loses its stereoselectivity. frontiersin.org
| Factor | Influence on Enantioselectivity |
| Enzyme's Active Site Geometry | Determines the facial selectivity of hydride attack on the carbonyl group. |
| Substrate Substituents | Steric and electronic properties of the groups attached to the carbonyl influence the binding orientation. |
| Temperature and pH | Can alter enzyme conformation and flexibility, potentially impacting stereoselectivity. |
| Co-solvents | May affect enzyme activity and selectivity by altering the reaction medium. |
Stereocontrol in Chemical Synthesis of Azido (B1232118) Alcohols
While enzymatic methods offer high selectivity, chemical routes for the synthesis of azido alcohols, particularly through the ring-opening of epoxides, are also widely employed. These methods provide a versatile platform for accessing a variety of substituted azido alcohols, and achieving high levels of stereocontrol is a central challenge.
The reaction of an epoxide with an azide nucleophile is a common method for the synthesis of β-azido alcohols. organic-chemistry.org The regioselectivity of this ring-opening reaction is governed by both electronic and steric factors and can be influenced by the reaction conditions. The reaction generally proceeds via an SN2 mechanism, leading to an inversion of configuration at the carbon atom that is attacked. rsc.org
For an epoxide derived from a styrene (B11656) derivative, such as p-nitrostyrene oxide, the attack of the azide nucleophile can occur at either the benzylic (α) or the terminal (β) carbon.
Under neutral or basic conditions: The reaction is typically under nucleophilic control, and the azide ion attacks the less sterically hindered carbon atom. For styrene oxide derivatives, this is usually the terminal (β) carbon.
Under acidic conditions: The epoxide oxygen is protonated, and the reaction acquires more SN1 character. In this case, the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. For styrene oxide, this would be the benzylic (α) carbon.
The diastereoselectivity of the reaction is also a critical aspect, especially when the epoxide already contains a chiral center. The incoming nucleophile will typically attack from the side opposite to the epoxide ring, leading to a trans-diaxial opening in cyclic systems. For acyclic epoxides, the stereochemical outcome is a direct result of the SN2-type inversion of configuration. organic-chemistry.org
| Reaction Condition | Favored Site of Attack on p-Nitrostyrene Oxide | Controlling Factors |
| Neutral/Basic | Terminal (β) Carbon | Steric hindrance |
| Acidic | Benzylic (α) Carbon | Electronic effects (stabilization of partial positive charge) |
A variety of catalysts and reagents have been developed to enhance the regio- and stereoselectivity of the epoxide ring-opening reaction with azides. orgchemres.org
Lewis Acids: Lewis acids such as cerium(III) chloride can activate the epoxide towards nucleophilic attack and influence the regioselectivity. organic-chemistry.org Chiral Lewis acids have been employed to achieve enantioselective ring-opening of meso-epoxides.
Enzymes: Halohydrin dehalogenases have been shown to catalyze the regioselective azidolysis of epoxides. researchgate.net
Phase-Transfer Catalysts: Polymeric phase-transfer catalysts have been used to facilitate the reaction between the aqueous azide salt and the organic epoxide, leading to high yields of azido alcohols under mild conditions. acs.org
Heterogeneous Catalysts: Solid-supported catalysts, such as amberlite IRA-400 supported azide and zeolites, offer advantages in terms of ease of separation and catalyst recycling. orgchemres.org The use of magnetic nanocatalysts has also been reported. orgchemres.org
Azide Source: The choice of the azide source, for example, sodium azide or trimethylsilyl (B98337) azide (TMSN3), can also impact the reaction conditions and outcomes. rsc.orgchemrevlett.com
The careful selection of the catalyst and reaction conditions is crucial for achieving high stereochemical purity in the synthesis of this compound and related azido alcohols. nih.gov
| Catalyst/Reagent Type | Example | Effect on Reaction |
| Lewis Acid | Cerium(III) chloride | Activates epoxide, influences regioselectivity. |
| Enzyme | Halohydrin dehalogenase | Catalyzes regioselective ring-opening. |
| Phase-Transfer Catalyst | Quaternized polyacrylamide | Facilitates reaction between aqueous and organic phases. |
| Heterogeneous Catalyst | Zeolite-supported azide | Allows for easy catalyst separation and reuse. |
Fundamental Reactivity of the Azido Group in Azidoalcohols
The azido group is a versatile functional group that can undergo a wide range of transformations, making azido alcohols valuable synthetic intermediates. nih.gov
One of the most common reactions of the azido group is its reduction to a primary amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or treatment with phosphines like triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction). thieme-connect.comresearchgate.net This provides a straightforward route to chiral β-amino alcohols, which are important structural motifs in many biologically active compounds.
The azido group can also participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form triazoles. mdpi.com This "click chemistry" reaction is highly efficient and has found widespread applications in medicinal chemistry and material science.
Furthermore, the azido group in azido alcohols can undergo intramolecular reactions. For example, under certain conditions, an azido alcohol can undergo an intramolecular Schmidt reaction or a Staudinger reaction to form cyclic products. thieme-connect.comresearchgate.netnih.gov The proximity of the hydroxyl group can influence the reactivity of the azide, and in some cases, it can participate in the reaction, leading to the formation of cyclic ethers or other heterocyclic systems. nih.govnih.gov The reaction of primary β-azido tertiary alcohols with nitrosonium salts can lead to a rearrangement related to the Tiffeneau reaction. acs.org
| Reaction Type | Reagents/Conditions | Product |
| Reduction | H₂/Pd/C or PPh₃, H₂O | β-Amino alcohol |
| Azide-Alkyne Cycloaddition | Alkyne, Cu(I) catalyst or strained alkyne | Triazole |
| Intramolecular Staudinger Reaction | Phosphine (B1218219) | Cyclic phosphoramidate (B1195095) or related heterocycle |
| Intramolecular Schmidt Reaction | Acidic conditions | Cyclic imine or lactam |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (R)-1-para-nitro-phenyl-2-azido-ethanol with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves introducing the azido group via an SN2 reaction on a pre-formed haloalcohol intermediate. Protecting the nitro group during synthesis is critical to avoid side reactions. Enantiomeric purity can be achieved using chiral catalysts (e.g., Sharpless asymmetric epoxidation) or kinetic resolution. Purification via column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures high enantiomeric excess (>98%) .
Q. How can researchers characterize the enantiomeric purity of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) under isocratic conditions (hexane:isopropanol 90:10) is effective. Alternatively, NMR with chiral shift reagents (e.g., Eu(hfc)) can distinguish enantiomers by inducing chemical shift splitting of the hydroxyl or azido protons .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : While specific toxicological data are limited, structural analogs suggest potential sensitization risks. Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust/aerosols (P261, P262 per GHS guidelines) and store in airtight containers away from light .
Advanced Research Questions
Q. How does this compound interact with bacterial haloalcohol dehalogenases (e.g., HheC) at the molecular level?
- Methodological Answer : Co-crystallization studies with HheC at 1.9 Å resolution reveal that the azido group binds to the halide-binding site, forming hydrogen bonds with Ser132 and Tyr145. Molecular dynamics (MD) simulations can further analyze binding stability, while mutagenesis (e.g., Ser132Ala) validates residue roles in catalysis .
Q. What experimental approaches resolve contradictions in substrate binding affinity data for this compound across enzyme homologs?
- Methodological Answer : Comparative structural analysis (e.g., superimposing HheC with homologs like LinB) identifies divergent active-site geometries. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while kinetic assays under varied pH/temperature conditions assess environmental effects on affinity .
Q. How can structural insights into HheC-(R)-pNPAE complexes guide rational enzyme engineering for broader substrate acceptance?
- Methodological Answer : Active-site engineering (e.g., loop grafting or directed evolution) can modify residues near the aromatic nitro group. High-throughput screening with nitro/azido-substituted analogs validates engineered variants. Computational tools like RosettaDesign predict mutations that enhance binding pocket flexibility .
Q. What methodologies evaluate the compound's potential cytotoxicity or genotoxicity in biological systems?
- Methodological Answer : Use in vitro assays such as MTT (cell viability) and Comet (DNA damage) on mammalian cell lines (e.g., HEK293). For in vivo assessment, zebrafish embryos or rodent models monitor acute toxicity (LD) and organ-specific effects. Metabolite profiling via LC-MS identifies reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
